molecular formula C18H11N3OS2 B2611681 N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681174-71-0

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2611681
CAS No.: 681174-71-0
M. Wt: 349.43
InChI Key: LDVMHNZRCAFINX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors to form the indeno-thiazole core, followed by functionalization to introduce the benzo[d]thiazole and carboxamide groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.

    Biology: For its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Particularly as an inhibitor of viral proteases, which could make it a candidate for antiviral drug development.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-d]thiazole derivatives: These compounds share the indeno-thiazole core but differ in their functional groups.

    Benzo[d]thiazole derivatives: These compounds share the benzo-thiazole core but differ in their functional groups.

Uniqueness

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of the indeno-thiazole and benzo-thiazole cores, which confer distinct biochemical properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3OS2/c22-17(11-5-6-13-14(8-11)23-9-19-13)21-18-20-16-12-4-2-1-3-10(12)7-15(16)24-18/h1-6,8-9H,7H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVMHNZRCAFINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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